molecular formula C17H18O2 B8699481 4-BENZOYL-2-TERT-BUTYLPHENOL CAS No. 16928-03-3

4-BENZOYL-2-TERT-BUTYLPHENOL

Cat. No.: B8699481
CAS No.: 16928-03-3
M. Wt: 254.32 g/mol
InChI Key: UEAPCHXAHIUTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzoyl-2-tert-butylphenol is a phenolic derivative characterized by a benzoyl group (-C₆H₅CO) at the para position and a bulky tert-butyl group (-C(CH₃)₃) at the ortho position relative to the hydroxyl group. Phenolic compounds with tert-butyl groups are widely used as antioxidants, UV stabilizers, and chemical intermediates due to their steric hindrance and electronic effects. The benzoyl group in this compound may enhance UV absorption capabilities, suggesting applications in polymer stabilization or photochemistry.

Properties

CAS No.

16928-03-3

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

(3-tert-butyl-4-hydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C17H18O2/c1-17(2,3)14-11-13(9-10-15(14)18)16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3

InChI Key

UEAPCHXAHIUTLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-2-TERT-BUTYLPHENOL typically involves the reaction of 3-tert-butyl-4-hydroxybenzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-2-TERT-BUTYLPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-BENZOYL-2-TERT-BUTYLPHENOL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antioxidant properties and its role in inhibiting certain enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 4-BENZOYL-2-TERT-BUTYLPHENOL involves its interaction with molecular targets such as enzymes and receptors. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with specific enzymes to modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Key Insights :

  • Electron-withdrawing groups (e.g., nitro, benzoyl) increase phenolic acidity, while electron-donating groups (e.g., tert-butyl) decrease it.
  • Steric hindrance from tert-butyl groups in ortho positions (e.g., 2,6-di-tert-butyl-4-methylphenol) shields the -OH group, improving antioxidant efficacy .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
4-TERT-BUTYL-2-NITROPHENOL C₁₀H₁₃NO₃ 195.21 Not reported Low in water; soluble in organic solvents
Para-tertiary butylphenol (PTBP) C₁₀H₁₄O 150.22 ≥97.8 Insoluble in water; soluble in ethanol, acetone
4-Bromo-2-tert-butylphenol C₁₀H₁₃BrO 229.11 Not reported Likely similar to PTBP
2,6-Di-tert-butyl-4-methylphenol C₁₅H₂₄O 220.35 70–73 Low water solubility

Insights :

  • Bulky substituents like tert-butyl reduce water solubility but enhance compatibility with hydrophobic matrices (e.g., polymers).
  • Nitro and bromo groups marginally increase polarity compared to alkyl-substituted derivatives.

Research Findings :

  • Benzotriazole-containing phenols (e.g., ) exhibit superior UV stability compared to alkyl-substituted derivatives, making them ideal for coatings.
  • Antioxidant activity in tert-butyl-substituted phenols correlates with steric protection of the -OH group, as shown in DFT studies of Schiff bases .

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